5-Fluoro-2-(4-pyridyl)-1H-benzimidazole
Description
Historical Context and Development
The development of this compound emerged from the systematic evolution of benzimidazole chemistry, which began with the discovery of the parent benzimidazole compound during vitamin B12 research. The benzimidazole nucleus was recognized as a stable platform suitable for drug development, leading to extensive exploration of substituted derivatives. The incorporation of fluorine substitution represents a more recent advancement in this field, driven by the pharmaceutical industry's recognition that single-site fluorination significantly enhances metabolic stability and bioavailability without disrupting molecular recognition with biological targets.
The specific development of this compound follows the contemporary trend of strategic molecular editing, where fluorine atoms are strategically placed to replace groups most prone to metabolic degradation. This approach stems from previous studies demonstrating that single-site fluorination provides superior metabolic stability compared to compounds bearing multiple fluorine atoms attached at various positions within the aromatic system. The integration of the pyridyl moiety further enhances the compound's potential by introducing additional sites for molecular recognition and interaction with biological targets.
Recent synthetic achievements have established reliable methodologies for producing this compound through condensation reactions involving fluorinated precursors and pyridyl-containing reagents. The synthesis typically involves multi-step reactions starting with 4-fluoro-1,2-diaminobenzene and appropriate pyridyl derivatives, followed by cyclization under controlled conditions to form the benzimidazole ring. These synthetic advances have made the compound readily accessible for research and development purposes.
Significance in Heterocyclic Chemistry
This compound holds exceptional significance within heterocyclic chemistry due to its unique combination of structural features that address multiple challenges in contemporary drug design. The compound represents a sophisticated example of how heterocyclic scaffolds can be modified to achieve specific pharmacological objectives while maintaining the fundamental properties that make benzimidazoles valuable in medicinal chemistry.
The fluorine substitution at the 5-position of the benzimidazole ring exemplifies the strategic use of bioisosteric replacement to enhance molecular properties. Fluorine's unique characteristics, including its high electronegativity and small atomic radius, allow it to modulate the electronic properties of the molecule without significantly altering its overall geometry. This substitution pattern has been shown to improve metabolic stability by preventing potential epoxide formation within the aromatic system, which could otherwise lead to glutathione deprivation and associated toxicity issues.
The pyridyl substituent at the 2-position introduces nitrogen heterocyclic functionality that provides additional opportunities for hydrogen bonding and electrostatic interactions with biological targets. This structural feature enhances the compound's ability to engage in specific molecular recognition events, making it particularly valuable for applications requiring selective binding to protein targets. The combination of these modifications creates a molecule that effectively bridges traditional benzimidazole pharmacology with modern medicinal chemistry principles.
Furthermore, the compound serves as an important template for understanding structure-activity relationships within modified benzimidazole systems. Research has demonstrated that subtle structural differences, such as the specific positioning of substituents, can induce distinct conformational changes within allosteric recognition sites, leading to dramatically different biological activities. This makes this compound not only valuable as a standalone compound but also as a foundation for developing related derivatives with tailored properties.
General Structural Features and Classification
This compound possesses a complex molecular architecture that combines multiple pharmacologically relevant structural elements within a single framework. The compound's molecular formula C12H8FN3 reflects its composition of twelve carbon atoms, eight hydrogen atoms, one fluorine atom, and three nitrogen atoms, resulting in a molecular weight of 213.21 grams per mole.
The structural classification of this compound places it within the broader category of substituted benzimidazoles, specifically as a 2-aryl-substituted benzimidazole derivative with additional fluorine modification. The benzimidazole core consists of a fused bicyclic system where a benzene ring is attached to an imidazole ring at the 4- and 5-positions. This fundamental scaffold provides the compound with inherent stability and planar aromatic character that facilitates interactions with biological targets.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Weight | 213.21 g/mol | Optimal for drug-like properties |
| Fluorine Position | 5-position | Enhanced metabolic stability |
| Pyridyl Substitution | 2-position (4-pyridyl) | Improved binding affinity |
| Heterocyclic Rings | 3 (benzene, imidazole, pyridine) | Multiple interaction sites |
| Rotatable Bonds | 1 | Conformational flexibility |
The fluorine substitution at the 5-position creates a specific electronic environment that influences the compound's overall reactivity and binding characteristics. This positioning allows the fluorine atom to exert its electronic effects on both the benzene and imidazole portions of the molecule, creating a balanced modification that enhances stability without compromising biological activity. The 4-pyridyl group at the 2-position provides an extended aromatic system with additional nitrogen functionality, creating opportunities for diverse intermolecular interactions.
The three-dimensional structure of this compound allows for specific conformational arrangements that are crucial for its biological activity. Computational studies have revealed that the molecule can adopt distinct poses depending on its interaction environment, with the pyridyl ring capable of rotating to optimize binding interactions with target proteins. This conformational flexibility, combined with the strategic placement of heteroatoms, makes the compound particularly suitable for applications requiring precise molecular recognition.
Overview of Research Applications
This compound has emerged as a versatile research tool with applications spanning multiple areas of chemical and biological investigation. The compound's unique structural features make it particularly valuable for studies aimed at understanding structure-activity relationships in heterocyclic systems and for developing new therapeutic agents with improved pharmacological profiles.
One of the primary research applications involves its use as a positive allosteric modulator template for gamma-aminobutyric acid type A receptor studies. Research has identified the compound as part of a series of 2-(4-fluorophenyl)-1H-benzimidazoles that function as positive allosteric modulators with improved metabolic stability and reduced susceptibility to degradation. These studies have demonstrated that the specific structural modifications present in this compound contribute to enhanced receptor binding and prolonged biological activity compared to earlier benzimidazole derivatives.
The compound serves as an important model system for investigating the effects of fluorine substitution on biological activity and metabolic stability. Researchers utilize this compound to understand how strategic fluorination can be employed to optimize drug-like properties while maintaining or enhancing biological efficacy. These investigations have broader implications for fluorine chemistry and its application in medicinal chemistry, providing insights that can be applied to other heterocyclic systems.
| Research Application | Key Findings | Reference Studies |
|---|---|---|
| Allosteric Modulation | Enhanced metabolic stability | 2-(4-Fluorophenyl)-1H-benzimidazole series |
| Fluorine Chemistry | Single-site fluorination benefits | Metabolic stability comparisons |
| Heterocyclic Design | Structure-activity relationships | Benzimidazole derivative studies |
| Synthetic Methodology | Multi-step synthesis optimization | Condensation reaction development |
Synthetic chemistry research has utilized this compound as a target compound for developing and optimizing new synthetic methodologies. The compound's synthesis involves several challenging steps, including the formation of the benzimidazole ring system and the introduction of both fluorine and pyridyl substituents. Researchers have employed this compound to test and refine various synthetic approaches, contributing to the broader understanding of heterocyclic synthesis and fluorine incorporation strategies.
Computational chemistry studies have extensively employed this compound as a model system for understanding molecular recognition and binding interactions. Docking studies have revealed how subtle structural differences within the molecule can induce distinct conformational changes that dramatically affect binding affinity and selectivity. These computational investigations provide valuable insights into the molecular basis of biological activity and guide the design of related compounds with optimized properties.
Properties
IUPAC Name |
6-fluoro-2-pyridin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZRTBFHQVORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis of Fluoro-Benzimidazole Derivatives
A notable method for synthesizing fluoro-benzimidazole derivatives involves microwave-assisted reactions that significantly reduce reaction times and increase yields. For example, methyl 4-(5-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized by:
- Reacting methyl-4-formylbenzoate with sodium disulfite and DMF under microwave heating (240 °C, 10 bar, 5 min).
- Adding 5-substituted-1,2-phenylenediamine to the cooled mixture and reheating under the same conditions.
- Isolating the product by precipitation, washing, drying, and recrystallization from ethanol, achieving yields up to 85%.
This approach can be adapted to introduce the 4-pyridyl substituent at the 2-position of the benzimidazole ring by selecting appropriate 4-pyridyl-containing aldehydes or diamines.
Ultrasound-Assisted and Metal-Free Cyclization
Recent advances emphasize green chemistry approaches for synthesizing polyfluoro-substituted benzimidazole derivatives, including fluorinated pyridyl analogs:
- Ultrasound irradiation facilitates condensation and cyclization reactions between 2-aminobenzimidazole and polyfluoro-substituted ynones or aldehydes in open air without metals, solvents, or catalysts.
- This method achieves efficient intramolecular 6-endo-dig cyclization to form benzimidazole fused heterocycles with high functional group tolerance.
- The process can be scaled up using continuous-flow systems, reducing reaction times to under 30 minutes and improving sustainability.
While the cited work primarily focuses on trifluoromethyl-substituted benzimidazoles, the methodology is adaptable for preparing this compound by selecting appropriate fluorinated and pyridyl precursors.
Patent-Described Method for 5-Fluoro-Substituted Benzimidazoles
A Bulgarian patent (BG60102B2) describes a method for preparing 5-fluoro-2-substituted benzimidazoles, including derivatives with pyridyl substituents:
- The process involves reacting 5-fluoro-1H-benzimidazole precursors with pyridylmethyl thionyl derivatives under controlled conditions to yield the target compound.
- This method emphasizes the use of substituted pyridylmethyl intermediates to introduce the 4-pyridyl group at the 2-position of the benzimidazole ring.
Though detailed reaction conditions are proprietary, this patent represents an industrially relevant synthetic route.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Microwave-assisted synthesis significantly reduces reaction time from hours to minutes while maintaining or improving yields for fluoro-benzimidazole derivatives.
- Ultrasound-assisted methods align with green chemistry principles, avoiding toxic solvents and metals, and are promising for scale-up and industrial synthesis.
- The introduction of the 4-pyridyl substituent at the 2-position is typically achieved via condensation with appropriately substituted aldehydes or via substitution reactions using pyridylmethyl intermediates.
- Classical benzimidazole synthesis methods (Phillips-Ladenburg, Weidenhagen) remain foundational but often require harsh conditions and yield limitations, which modern microwave and ultrasound techniques overcome.
- Nanoparticle catalysts (e.g., ZnO) and Fe/S catalytic redox systems have been reported for benzimidazole synthesis but are less documented specifically for 5-fluoro-2-(4-pyridyl) derivatives.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole or pyridine rings.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyridine or benzimidazole rings .
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole has been extensively studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) with IC50 values as low as 16.38 μM .
- Mechanism of Action : The anticancer effects may involve apoptosis induction through mitochondrial membrane disruption, leading to the release of pro-apoptotic factors like cytochrome c . Additionally, it acts as a topoisomerase inhibitor, promoting cell death in leukemia cells .
- Antimicrobial Activity : This compound has demonstrated antibacterial and antifungal properties. For example, related benzimidazole derivatives have shown significant inhibition against strains like Staphylococcus aureus (MIC 4 μg/mL) and Candida albicans (MIC 64 μg/mL) .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It can bind to specific molecular targets such as poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy due to its role in DNA repair mechanisms .
Material Science Applications
This compound is also utilized in the development of new materials:
- Luminescent Materials : The compound can serve as a ligand in synthesizing air-stable boron-nitrogen addition compounds with luminescent properties . This application is particularly relevant in optoelectronic devices.
Research Findings
The following table summarizes key research findings related to the biological activities of this compound:
Case Studies
Several studies have highlighted the efficacy of benzimidazole derivatives:
- A study focused on synthesizing various benzimidazole derivatives, including this compound, which exhibited enhanced anticancer activity when combined with existing chemotherapeutics like temozolomide .
- Molecular docking studies have revealed insights into binding affinities, suggesting that structural modifications can significantly enhance biological activity against specific targets .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(4-pyridyl)-1H-benzimidazole: Similar structure but with the fluorine atom in a different position.
5-Chloro-2-(4-pyridyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-2-(4-pyridyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is unique due to the presence of both a fluorinated pyridine ring and a benzimidazole moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Biological Activity
5-Fluoro-2-(4-pyridyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzimidazole core with a fluorine atom at the 5-position and a pyridine ring at the 2-position. This structural configuration enhances its biological activity, particularly in interactions with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial properties. In vitro studies indicate that this compound has significant inhibitory effects against a range of pathogens, including bacteria and fungi. For example, compounds similar to this benzimidazole derivative have shown minimum inhibitory concentrations (MIC) against strains such as Escherichia coli and Candida albicans ranging from 0.49 to 16 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 0.49 - 0.98 |
| Candida albicans | 16 |
| Salmonella typhimurium | 0.98 |
2. Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In particular, it demonstrated strong inhibition against the HCT116 cell line with an IC50 value of approximately 7.4 µM . This suggests potential applications in cancer therapy, especially when combined with other cytotoxic agents.
The mechanism by which this compound exerts its biological effects involves interactions with critical molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Its inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
- Antioxidant Properties : Some studies suggest that benzimidazole derivatives possess antioxidant capabilities, potentially contributing to their protective effects against oxidative stress in biological systems .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- A study focused on the synthesis and evaluation of novel benzimidazole derivatives found that compounds with similar structures exhibited potent antimicrobial activity against gastrointestinal pathogens .
- Another investigation into the structure-activity relationship (SAR) of benzimidazoles identified key functional groups that enhance biological activity, emphasizing the importance of fluorine substitution at the 5-position for improved potency .
Q & A
Q. What are effective synthetic routes for 5-Fluoro-2-(4-pyridyl)-1H-benzimidazole?
Methodological Answer:
- Microwave-assisted synthesis offers rapid and efficient preparation. For example, derivatives with aryl substituents were synthesized under microwave irradiation (100–150 W) in ethanol/water mixtures, achieving yields >75% within 20–30 minutes .
- One-pot condensation using o-phenylenediamine derivatives and carbonyl precursors (e.g., pyridine-4-carboxaldehyde) in acidic media (e.g., HCl/EtOH) is a common approach. Reflux conditions (12–24 hours) and subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) are critical .
- Key variables to optimize : Solvent polarity, temperature, and catalyst (e.g., Na2S2O5 for cyclization). Purity can be enhanced via recrystallization from methanol or DMSO .
Q. Which characterization techniques are essential for confirming the structure of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent positions. For example, the pyridyl proton resonates at δ 8.5–8.7 ppm (doublet), while benzimidazole protons appear at δ 7.2–7.8 ppm .
- 19F NMR confirms fluorine incorporation (δ -110 to -120 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]+ at m/z 423.30) validate molecular weight .
- X-ray Diffraction (XRD) : Resolves crystal packing and torsion angles (e.g., dihedral angles between benzimidazole and pyridyl rings: 6.5–34.0°) .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods aid in understanding structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) :
- Predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. The 4-pyridyl group shows stronger stabilization (~22 kJ/mol) compared to 3-pyridyl analogs due to optimized π-π stacking with aromatic residues in enzyme active sites .
- Active-site modeling (e.g., truncated enzyme residues like Arg-196, Asp-219) identifies critical interactions. For example, fluorine’s electronegativity enhances hydrogen bonding with Tyr-18 .
- Molecular Docking (AutoDock/Vina) : Screens derivatives for binding poses. Substituents at the 6-position (e.g., piperazinyl groups) improve hydrophobic interactions in simulated receptor cavities .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer:
- Variable Solvent Effects : Proton shifts in DMSO-d6 vs. CDCl3 can alter splitting patterns (e.g., coupling constants for pyridyl protons). Always report solvent conditions .
- Dynamic NMR for Tautomerism : Benzimidazole NH tautomerism (1H vs. 3H forms) may cause peak broadening. Use high-temperature NMR or deuterated solvents to stabilize signals .
- Impurity Analysis : Contradictory elemental analysis (e.g., C% deviations >0.5%) may arise from unreacted precursors. Validate via TLC or HPLC (e.g., 95.5% purity in Example 3 of ).
Q. What strategies optimize the luminescent or coordination properties of this compound in metal-organic frameworks (MOFs)?
Methodological Answer:
- Ligand Conformational Tuning :
- Cis vs. trans ligand conformations (e.g., in Cd(II) complexes) alter coordination modes (chelating vs. unidentate). This impacts MOF dimensionality (2D vs. 3D) and luminescence intensity .
- Auxiliary ligands (e.g., benzenedicarboxylates) enhance π-π interactions, shifting emission wavelengths (λem 400–450 nm) .
- pH-Dependent Synthesis : Adjusting pH (5.0–7.0) during crystallization modulates deprotonation of carboxylate groups, stabilizing specific coordination geometries .
Q. How to design derivatives with improved biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO2 at the 4-position of benzyl substituents) enhance binding to catalytic sites (e.g., IC50 values <10 μM for kinase inhibition) .
- Bulky groups (e.g., 3,4-dichlorobenzyl) improve hydrophobic pocket occupancy but may reduce solubility. Balance via logP calculations .
- Bioisosteric Replacement : Replace the pyridyl ring with triazoles or thiazoles to maintain π-stacking while reducing metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
